methyl 3-oxospiro[5.5]undecane-2-carboxylate
Overview
Description
methyl 3-oxospiro[55]undecane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[55]undecane core, which consists of two fused five-membered rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxospiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with a suitable esterifying agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-oxospiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 3-oxospiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-oxospiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.
1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.
1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.
Uniqueness
methyl 3-oxospiro[5.5]undecane-2-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 3-oxospiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-16-12(15)10-9-13(8-5-11(10)14)6-3-2-4-7-13/h10H,2-9H2,1H3 |
InChI Key |
WMYJRRVZEKWYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCCCC2)CCC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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